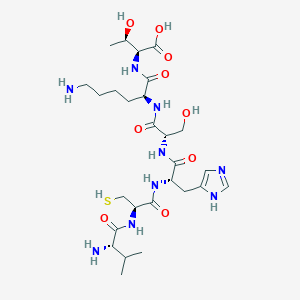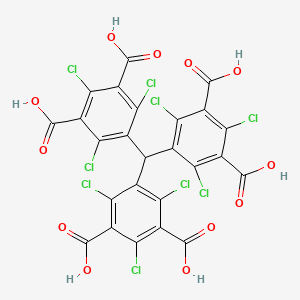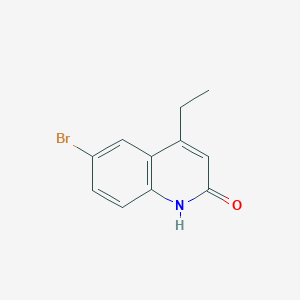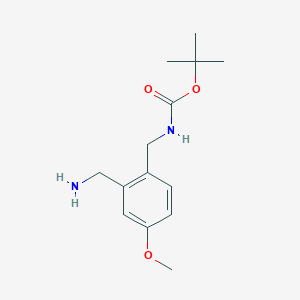
4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile is an organic compound with a complex structure that includes a piperidine ring, a methoxy group, and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile typically involves multiple steps One common method starts with the nitration of 2-methoxyaniline to produce 2-methoxy-3-nitroaniline This intermediate is then subjected to a series of reactions, including alkylation with methyl iodide to introduce the methyl group and cyclization with piperidine to form the piperidine ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods often incorporate purification steps such as recrystallization and chromatography to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: 4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carboxylic acid.
Reduction: 4-(2-Methoxy-3-aminophenyl)-1-methylpiperidine-4-carbonitrile.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to certain receptors or enzymes, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can enhance the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Methoxy-4-nitrophenyl)-1-methylpiperidine-4-carbonitrile
- 4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carboxylic acid
- 4-(2-Methoxy-3-aminophenyl)-1-methylpiperidine-4-carbonitrile
Uniqueness
4-(2-Methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
652145-60-3 |
|---|---|
Fórmula molecular |
C14H17N3O3 |
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
4-(2-methoxy-3-nitrophenyl)-1-methylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C14H17N3O3/c1-16-8-6-14(10-15,7-9-16)11-4-3-5-12(17(18)19)13(11)20-2/h3-5H,6-9H2,1-2H3 |
Clave InChI |
COJBPMZOEQSZEU-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)(C#N)C2=C(C(=CC=C2)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-(3-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12543368.png)

![1-(3-bromophenyl)-3-[5-chloro-2-(1H-tetrazol-5-yl-phenyl]urea](/img/structure/B12543371.png)

![9,9-Bis[(4-chlorophenyl)sulfanyl]-9H-fluorene](/img/structure/B12543381.png)
